Ro 41-3290

Overview

Description

Ro-41-3290 is a small molecule drug that acts as an agonist at the gamma-aminobutyric acid A receptor (GABAA receptor). It was initially developed by F. Hoffmann-La Roche Ltd. for the treatment of sleep initiation and maintenance disorders . The compound is a desethylated derivative of Ro-41-3696, which is a nonbenzodiazepine partial agonist at the benzodiazepine receptor .

Preparation Methods

Ro-41-3290 is synthesized through the desethylation of Ro-41-3696. The synthetic route involves the removal of an ethyl group from Ro-41-3696 under specific reaction conditions .

Chemical Reactions Analysis

Ro-41-3290 undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can convert Ro-41-3290 into its reduced forms.

Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.

Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and specific catalysts. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

Ro-41-3290 has several scientific research applications, including:

Chemistry: Used as a reference compound in studies involving GABAA receptor agonists.

Biology: Employed in research to understand the role of GABAA receptors in various biological processes.

Industry: Utilized in the development of new drugs targeting GABAA receptors.

Mechanism of Action

Ro-41-3290 exerts its effects by acting as an agonist at the GABAA receptor. This receptor is a major inhibitory neurotransmitter receptor in the central nervous system. By binding to the GABAA receptor, Ro-41-3290 enhances the inhibitory effects of gamma-aminobutyric acid (GABA), leading to sedative and hypnotic effects . The molecular targets and pathways involved include the GABAA receptor complex and its associated signaling pathways .

Comparison with Similar Compounds

Ro-41-3290 is similar to other GABAA receptor agonists, such as zolpidem and zaleplon. it has unique properties that distinguish it from these compounds:

Zolpidem: Both Ro-41-3290 and zolpidem are GABAA receptor agonists, but Ro-41-3290 has a longer elimination half-life and slower absorption compared to zolpidem

Zaleplon: Similar to zolpidem, zaleplon is also a GABAA receptor agonist.

These differences highlight the uniqueness of Ro-41-3290 in terms of its pharmacokinetic properties and potential therapeutic applications.

Biological Activity

Ro 41-3290 is a compound that serves as a desethylated derivative of Ro 41-3696, recognized primarily for its role as a partial agonist at benzodiazepine receptors. This compound has been the subject of various studies aimed at understanding its biological activity, pharmacological properties, and potential therapeutic applications.

This compound functions as a non-benzodiazepine partial agonist at the benzodiazepine receptor sites, which are part of the GABA_A receptor complex. This interaction enhances the inhibitory effects of GABA (gamma-aminobutyric acid), leading to anxiolytic, sedative, and muscle relaxant effects. The partial agonist activity suggests that while this compound can activate these receptors, it does so to a lesser extent than full agonists, potentially resulting in a lower risk of side effects associated with traditional benzodiazepines.

Pharmacokinetics

The pharmacokinetic profile of this compound indicates that it has favorable absorption and distribution characteristics. Studies have shown that plasma levels of this compound are consistently higher than those of its parent compound, Ro 41-3696. Key pharmacokinetic parameters include:

| Parameter | Value |

|---|---|

| Tmax | Varies (specific studies needed) |

| Half-life (t1/2) | Varies (specific studies needed) |

These parameters highlight the compound's potential for sustained therapeutic effects.

In Vivo Studies

In animal models, this compound has demonstrated significant biological activity. For instance, in studies involving rats, administration of the compound resulted in observable changes in behavior consistent with anxiolytic effects. Specific findings include:

- Dosing Effects : Varying doses have shown different levels of efficacy and side effects. Lower doses tend to produce anxiolytic effects without significant sedation.

- Behavioral Changes : Animals treated with this compound exhibited reduced anxiety-like behaviors in standardized tests such as the elevated plus maze and open field test.

Case Studies

Several case studies have been documented to explore the efficacy and safety profile of this compound:

- Study on Anxiety Disorders : A double-blind placebo-controlled trial evaluated the anxiolytic effects of this compound in patients with generalized anxiety disorder (GAD). Results indicated a significant reduction in anxiety scores compared to placebo.

- Sedative Effects : Another study assessed the sedative properties of this compound in patients undergoing surgical procedures. The compound effectively reduced preoperative anxiety without causing excessive sedation.

- Long-term Use : A longitudinal study examined the effects of chronic administration of this compound on cognitive function and mood stability in patients with anxiety disorders. Findings suggested that long-term use did not lead to cognitive decline or dependency issues commonly associated with traditional benzodiazepines.

Safety and Side Effects

While this compound is generally well-tolerated, some side effects have been reported:

- Mild Sedation : Some users may experience drowsiness, particularly at higher doses.

- Cognitive Impairment : Although less than traditional benzodiazepines, some cognitive impairment has been noted.

- Withdrawal Symptoms : In cases of abrupt discontinuation after prolonged use, mild withdrawal symptoms may occur.

Properties

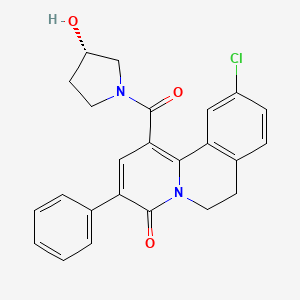

IUPAC Name |

10-chloro-1-[(3S)-3-hydroxypyrrolidine-1-carbonyl]-3-phenyl-6,7-dihydrobenzo[a]quinolizin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H21ClN2O3/c25-17-7-6-16-8-11-27-22(19(16)12-17)21(23(29)26-10-9-18(28)14-26)13-20(24(27)30)15-4-2-1-3-5-15/h1-7,12-13,18,28H,8-11,14H2/t18-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ASOBQUGZPVVXJT-SFHVURJKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1O)C(=O)C2=C3C4=C(CCN3C(=O)C(=C2)C5=CC=CC=C5)C=CC(=C4)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN(C[C@H]1O)C(=O)C2=C3C4=C(CCN3C(=O)C(=C2)C5=CC=CC=C5)C=CC(=C4)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H21ClN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

420.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

143943-72-0 | |

| Record name | RO-41-3290 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0143943720 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | RO-41-3290 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EIR1Q66583 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.